2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid
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Overview
Description
2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid is a chemical compound with the molecular formula C8H6ClNO6S and a molecular weight of 279.66 g/mol . This compound is characterized by the presence of a chlorosulfonyl group, a nitro group, and an acetic acid moiety attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for the nitration step, and the subsequent steps may involve the use of acetic anhydride or acetyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The acetic acid moiety can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as pyridine or triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Sulfonamide or Sulfonate Derivatives: Formed from substitution reactions.
Amino Derivatives: Formed from reduction of the nitro group.
Oxidized Carboxylic Acids: Formed from oxidation reactions.
Scientific Research Applications
2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid involves its reactive functional groups. The chlorosulfonyl group can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This reactivity makes it useful in enzyme inhibition studies and protein modification . The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl Chloride: Similar structure but lacks the nitro and acetic acid groups.
3-Nitrobenzenesulfonyl Chloride: Similar structure but lacks the chlorosulfonyl and acetic acid groups.
2-Nitrobenzenesulfonyl Chloride: Similar structure but lacks the chlorosulfonyl and acetic acid groups.
Uniqueness
2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of both a nitro group and a chlorosulfonyl group allows for diverse reactivity, making it valuable in synthetic chemistry and research .
Properties
IUPAC Name |
2-(4-chlorosulfonyl-3-nitrophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO6S/c9-17(15,16)7-2-1-5(4-8(11)12)3-6(7)10(13)14/h1-3H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKSGTAPWYWVLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864063-25-1 |
Source
|
Record name | 2-[4-(chlorosulfonyl)-3-nitrophenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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